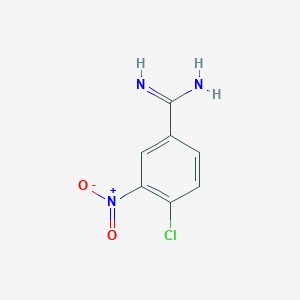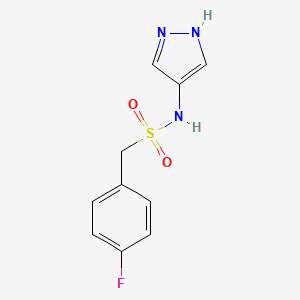
1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrazolyl group, and a methanesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide can be compared with other similar compounds, such as:
- **1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
- **1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications.
Properties
Molecular Formula |
C10H10FN3O2S |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H10FN3O2S/c11-9-3-1-8(2-4-9)7-17(15,16)14-10-5-12-13-6-10/h1-6,14H,7H2,(H,12,13) |
InChI Key |
TYSRVDMXDIKMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=CNN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


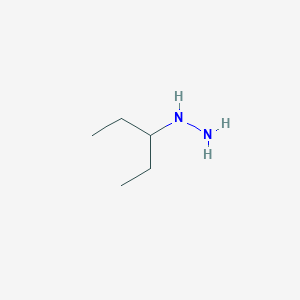
![Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
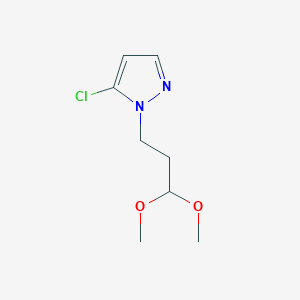
![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)
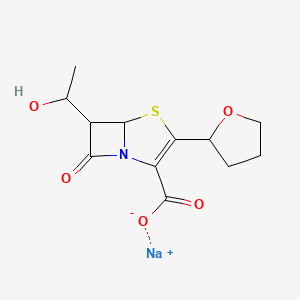
![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
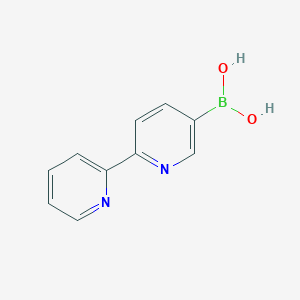
![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)
![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
